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Compound of Interest

Compound Name: 2-Thiopheneethanol

Cat. No.: B144495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Thiopheneethanol (CAS No: 5402-55-1), a key intermediate in the synthesis of

pharmaceuticals such as the antithrombotic agent Clopidogrel. The following sections detail its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,

offering a foundational resource for compound verification and methodological replication.

Core Spectroscopic Data
The structural identity and purity of 2-Thiopheneethanol are confirmed through the

complementary techniques of NMR, IR, and MS. The quantitative data from these analyses are

summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of 2-
Thiopheneethanol. Spectra were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 2-Thiopheneethanol
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.20 m 1H - H-5 (Thiophene)

6.99 m 1H - H-3 (Thiophene)

6.90 m 1H - H-4 (Thiophene)

3.85 t 2H 6.2 -CH₂OH

3.02 t 2H 6.2 -CH₂CH₂OH

Data sourced from a 400 MHz spectrum in CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Thiopheneethanol

Chemical Shift (δ) ppm Assignment

140.5 C-2 (Thiophene)

127.0 C-5 (Thiophene)

125.8 C-3 (Thiophene)

124.0 C-4 (Thiophene)

63.4 -CH₂OH

33.3 -CH₂CH₂OH

Data sourced from a 100 MHz spectrum in CDCl₃.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups within the molecule by their

characteristic vibrational frequencies. The spectrum of 2-Thiopheneethanol was obtained from

a neat sample.

Table 3: Infrared (IR) Spectroscopic Data for 2-Thiopheneethanol
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Wavenumber (cm⁻¹) Intensity Assignment

3350-3200 Strong, Broad O-H stretch (Alcohol)

3100-3000 Medium =C-H stretch (Aromatic)

2960-2850 Medium -C-H stretch (Aliphatic)

1500-1400 Medium C=C stretch (in-ring, Aromatic)

1250-1000 Strong C-O stretch (Alcohol)

~700 Strong C-S stretch (Thiophene ring)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was employed to determine the mass-to-

charge ratio of the molecular ion and its fragmentation patterns, thereby confirming the

molecular weight of 2-Thiopheneethanol.[2]

Table 4: Mass Spectrometry Data for 2-Thiopheneethanol

m/z Ratio Relative Intensity (%) Assignment

128 30 [M]⁺ (Molecular Ion)

97 100 [M - CH₂OH]⁺

110 5 [M - H₂O]⁺

Data acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols
Standardized protocols are essential for acquiring high-quality and reproducible spectroscopic

data. The methodologies provided below are representative of standard analytical practices.

Protocol 1: NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-Thiopheneethanol for ¹H NMR (or 20-50

mg for ¹³C NMR) is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing
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0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer: The solution is transferred into a 5 mm NMR tube.

Instrumentation: The NMR tube is placed in the spectrometer (e.g., a 400 MHz instrument).

Acquisition: Data is acquired at room temperature. For ¹H NMR, 16-32 scans are typically

collected, while ¹³C NMR may require several hundred to a few thousand scans for adequate

signal-to-noise.

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are

referenced to the TMS signal at 0.00 ppm.

Protocol 2: Infrared (IR) Spectroscopy
Sample Preparation: For analysis as a neat liquid, a single drop of 2-Thiopheneethanol is
placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory

of an FTIR spectrometer.

Instrumentation: The spectrum is recorded using an FTIR spectrometer.

Acquisition: Data is collected over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio with a spectral resolution of 4 cm⁻¹.

Processing: A background spectrum of the clean ATR crystal is subtracted from the sample

spectrum to correct for atmospheric H₂O and CO₂ absorptions.

Protocol 3: Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-Thiopheneethanol is prepared in a volatile

solvent such as dichloromethane or methanol.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

Electron Ionization (EI) source is used.

GC Separation: The sample is injected into the GC, where it is vaporized and travels through

a capillary column (e.g., a 30m DB-5ms), separating it from impurities.
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Ionization: As the compound elutes from the GC column, it enters the EI source of the MS,

where it is bombarded with 70 eV electrons. This results in the formation of the positively

charged molecular ion ([M]⁺) and various fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 2-Thiopheneethanol.
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Click to download full resolution via product page

Workflow for the Spectroscopic Analysis of 2-Thiopheneethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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